1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a pyrrole derivative, followed by its reaction with a fluorinated pyridine under controlled conditions to form the desired product . Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone: This compound shares a similar core structure but lacks the fluorine atom, which may result in different chemical and biological properties.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another fluorinated pyrrolopyridine with distinct structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(7-fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)6-3-12-9-7(6)2-11-4-8(9)10/h2-4,12H,1H3 |
InChI Key |
RSIQSBSACJIGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=NC=C12)F |
Origin of Product |
United States |
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